molecular formula C20H23N5O2S B11235390 N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-4-methylbenzenesulfonamide

N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-4-methylbenzenesulfonamide

Cat. No.: B11235390
M. Wt: 397.5 g/mol
InChI Key: GUTXVQSQMGARCR-UHFFFAOYSA-N
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Description

N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-4-methylbenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by its unique structure, which includes a dimethylamino group, a methylpyrimidinyl group, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-4-methylbenzenesulfonamide typically involves multiple steps. One common method involves the reaction of 4-methylbenzenesulfonyl chloride with 4-aminophenyl-6-methyl-2-dimethylaminopyrimidine under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of products depending on the nucleophile used .

Mechanism of Action

The mechanism of action of N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-4-methylbenzenesulfonamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C20H23N5O2S

Molecular Weight

397.5 g/mol

IUPAC Name

N-[4-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C20H23N5O2S/c1-14-5-11-18(12-6-14)28(26,27)24-17-9-7-16(8-10-17)22-20-21-15(2)13-19(23-20)25(3)4/h5-13,24H,1-4H3,(H,21,22,23)

InChI Key

GUTXVQSQMGARCR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)N(C)C)C

Origin of Product

United States

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